![molecular formula C10H10ClN3O2 B12110294 Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate](/img/structure/B12110294.png)
Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate is a heterocyclic compound that features a pyrimidoazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a chlorinated pyrimidine derivative with an amine can lead to the formation of the azepine ring, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound can modulate the activity of these targets through binding interactions, leading to changes in biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-B]quinoline Derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Benzodiazepine Derivatives: While structurally different, they share some pharmacological properties with pyrimidoazepines.
Triazine-Based Compounds: These compounds also feature nitrogen-containing heterocycles and have similar applications in medicinal chemistry.
Uniqueness
Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methyl carboxylate group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-b]azepine-6-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-16-10(15)6-2-3-12-9-7(4-6)8(11)13-5-14-9/h4-5H,2-3H2,1H3,(H,12,13,14) |
InChI Key |
JTCCDRGZPLSANB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NCC1)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
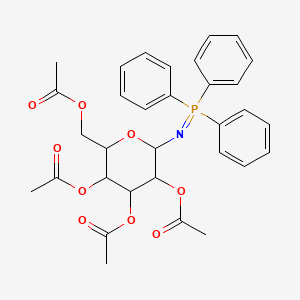
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
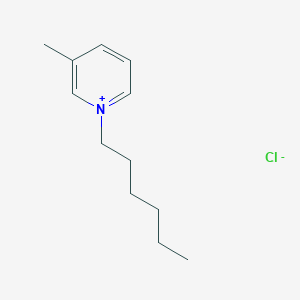
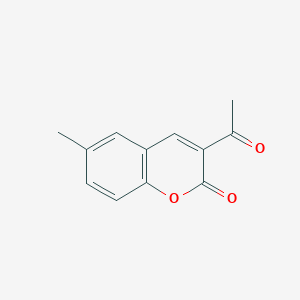
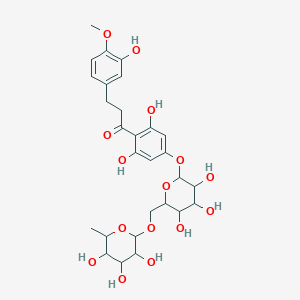


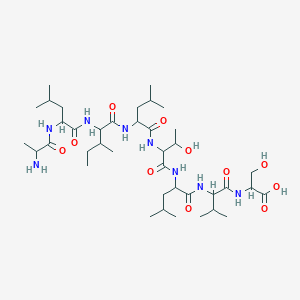

![5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B12110267.png)


